REACTION_SMILES
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[C:26]([CH:27]=[C:28]1[CH2:29][CH2:30][P:31]([CH3:32])[C:33]1([CH3:34])[CH3:35])#[N:36].[CH3:1][c:2]1[nH:3][c:4]2[cH:5][cH:6][c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:8][c:9]2[c:10]1[CH3:11].[CH3:37][c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1.[OH:17][CH2:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[CH3:1][c:2]1[n:3]([CH2:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[c:4]2[cH:5][cH:6][c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:8][c:9]2[c:10]1[CH3:11]
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Name
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CP1CCC(=CC#N)C1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CP1CCC(=CC#N)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc2[nH]c(C)c(C)c2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc2c(c1)c(C)c(C)n2CCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |